2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine ring, which is further substituted with a 3-chloro-4-methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the 3-Chloro-4-methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions.
Coupling with Pyrimidine: The final step involves the coupling of the sulfonylated piperidine with a pyrimidine derivative under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Shares the pyrimidine core but lacks the piperidine and sulfonyl groups.
3-Chloro-4-methoxybenzenesulfonyl chloride: Contains the sulfonyl group but lacks the pyrimidine and piperidine rings.
Piperidine Derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and pyrimidine groups allows for diverse interactions with molecular targets, making it a versatile compound in research and development.
Properties
IUPAC Name |
2-[[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-24-16-4-3-14(11-15(16)18)26(22,23)21-9-5-13(6-10-21)12-25-17-19-7-2-8-20-17/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXFTPHHKPNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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